4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate
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Overview
Description
4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate is a complex organophosphorus compound
Preparation Methods
The synthesis of 4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate typically involves a multi-step processSpecific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and safety.
Chemical Reactions Analysis
4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of oxidized phosphorus species.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to its corresponding phosphine.
Scientific Research Applications
4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique properties make it useful in biochemical assays and studies involving phosphorus-containing biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug design and delivery systems.
Mechanism of Action
The mechanism by which 4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of target molecules. This modulation can lead to changes in cellular processes and overall biological effects .
Comparison with Similar Compounds
4,4-Dimethyl-1,1-diphenyl-1,2,3,4-tetrahydrophosphinolinium hexafluorophosphate can be compared with other similar organophosphorus compounds, such as:
4,4’-Dimethylbiphenyl: Known for its use in organic synthesis and as a precursor for more complex molecules.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate: Utilized in catalysis and material science.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine: Applied in organic electronics and photonics. The uniqueness of this compound lies in its specific structural features and the resulting chemical properties that make it suitable for a wide range of applications.
Properties
CAS No. |
56771-35-8 |
---|---|
Molecular Formula |
C23H24F6P2 |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
4,4-dimethyl-1,1-diphenyl-2,3-dihydrophosphinolin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C23H24P.F6P/c1-23(2)17-18-24(19-11-5-3-6-12-19,20-13-7-4-8-14-20)22-16-10-9-15-21(22)23;1-7(2,3,4,5)6/h3-16H,17-18H2,1-2H3;/q+1;-1 |
InChI Key |
GYSGACRUGRFQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC[P+](C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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